

# Pexopiprant (Fevipiprant) in Asthma: A Comparative Analysis Against Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Pexopiprant |           |
| Cat. No.:            | B1679663    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the investigational drug **Pexopiprant** (Fevipiprant) with standard asthma treatments, including inhaled corticosteroids

(ICS), long-acting beta-agonists (LABAs), and leukotriene receptor antagonists (LTRAs). The information is compiled from clinical trial data and meta-analyses to offer an objective overview for research and development professionals.

#### **Executive Summary**

**Pexopiprant**, an oral antagonist of the prostaglandin D2 receptor 2 (DP2 or CRTH2), was investigated as a novel non-steroidal treatment for asthma. Its mechanism targets the underlying inflammatory cascade, particularly in eosinophilic asthma. While early phase trials showed some promise in improving lung function and reducing airway inflammation, subsequent larger Phase III trials (LUSTER-1, LUSTER-2, ZEAL-1, and ZEAL-2) did not demonstrate a clinically significant reduction in asthma exacerbations or improvement in lung function compared to placebo in broader patient populations.[1][2] This led to the discontinuation of its development for asthma.[1] In a Phase IIb study, **Pexopiprant** did show a statistically significant improvement in pre-dose Forced Expiratory Volume in 1 second (FEV1) comparable to montelukast. However, it did not significantly impact other clinical endpoints like asthma symptom control. Standard asthma therapies, such as ICS and LABAs, remain the



cornerstone of treatment, with a well-established and generally superior efficacy profile in controlling symptoms and preventing exacerbations.

# Mechanism of Action: Pexopiprant vs. Standard Therapies

**Pexopiprant** targets a specific pathway in the inflammatory cascade of asthma. Understanding its mechanism in contrast to standard treatments is crucial for evaluating its therapeutic potential.

**Pexopiprant** (Fevipiprant): **Pexopiprant** is a selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[3][4] Prostaglandin D2 (PGD2), primarily released from mast cells, is a key mediator in type 2 inflammation, which is characteristic of eosinophilic asthma. By blocking the binding of PGD2 to the CRTH2 receptor on various immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils, **Pexopiprant** aims to inhibit the recruitment and activation of these cells in the airways, thereby reducing eosinophilic inflammation.

#### Standard Asthma Therapies:

- Inhaled Corticosteroids (ICS): These are the most effective long-term control medications.
   They act broadly by binding to glucocorticoid receptors, leading to the decreased production of multiple pro-inflammatory cytokines and reducing the number and activity of inflammatory cells.
- Long-Acting Beta-Agonists (LABAs): These agents cause bronchodilation by relaxing the smooth muscle of the airways. They are typically used in combination with ICS to provide long-lasting symptom relief and reduce the frequency of asthma attacks.
- Leukotriene Receptor Antagonists (LTRAs): Drugs like montelukast block the action of
  cysteinyl leukotrienes, which are inflammatory mediators that cause bronchoconstriction,
  mucus secretion, and airway inflammation. LTRAs are generally considered less effective
  than ICS.

### **Comparative Efficacy: Quantitative Data**



The following tables summarize the efficacy of **Pexopiprant** in comparison to placebo and standard asthma treatments based on key clinical endpoints.

Table 1: Pexopiprant (Fevipiprant) Efficacy Data from Clinical Trials



| Treatment<br>Comparison                                      | Study<br>Population                                              | Key Efficacy<br>Endpoint                                                  | Result                                                                                                                                                  | Source |
|--------------------------------------------------------------|------------------------------------------------------------------|---------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| Pexopiprant vs.<br>Placebo (Meta-<br>Analysis)               | Patients with persistent asthma                                  | Change in pre-<br>bronchodilator<br>FEV1                                  | Statistically<br>significant<br>increase of 0.115<br>L (p=0.002)                                                                                        |        |
| Change in post-<br>bronchodilator<br>FEV1                    | Statistically<br>significant<br>increase of 0.249<br>L (p<0.001) |                                                                           |                                                                                                                                                         |        |
| Asthma Control<br>Questionnaire<br>(ACQ) Score               | Statistically<br>significant<br>decrease of<br>-0.124 (p<0.001)  |                                                                           |                                                                                                                                                         |        |
| High eosinophil count population                             | Reduction in Asthma Exacerbations (450mg dose)                   | Statistically significant reduction with a relative risk of 0.77 (p<0.05) |                                                                                                                                                         |        |
| Pexopiprant vs.<br>Montelukast vs.<br>Placebo (Phase<br>IIb) | Allergic asthma<br>uncontrolled on<br>low-dose ICS               | Change in predose FEV1 at week 12                                         | Statistically significant improvement for both Pexopiprant and Montelukast vs. Placebo (p=0.0035). Max difference for Pexopiprant vs. Placebo: 0.112 L. |        |
| Asthma<br>Symptom Control                                    | No significant difference between Pexopiprant,                   |                                                                           |                                                                                                                                                         |        |



Montelukast, and Placebo.

Table 2: Efficacy of Standard Asthma Treatments (for comparative context)

| Treatment Class                               | Key Efficacy<br>Endpoint                                                       | Typical Result                                         | Source |
|-----------------------------------------------|--------------------------------------------------------------------------------|--------------------------------------------------------|--------|
| Inhaled<br>Corticosteroids (ICS)              | Reduction in severe exacerbations (vs. SABA alone)                             | 64% reduction with as-needed ICS-formoterol            |        |
| Improvement in FEV1                           | Significant improvement compared to placebo.                                   |                                                        | _      |
| Long-Acting Beta-<br>Agonists (LABA) +<br>ICS | Reduction in exacerbations requiring systemic corticosteroids (vs. LTRA + ICS) | Lower risk with LABA<br>+ ICS (11% vs. 13%)            |        |
| Improvement in lung function (vs. LTRA + ICS) | Superior with LABA +                                                           |                                                        | _      |
| Leukotriene Receptor<br>Antagonists (LTRAs)   | Reduction in exacerbations (as add-on to ICS)                                  | Can reduce the need for ICS while maintaining control. |        |
| Improvement in FEV1 (in acute asthma)         | Significant improvement at 4 weeks compared to placebo.                        |                                                        |        |

# **Experimental Protocols**

Key **Pexopiprant** (Fevipiprant) Clinical Trial: Phase IIb Dose-Ranging Study (Bateman et al.)



- Objective: To assess the dose-related efficacy and safety of **Pexopiprant** in patients with allergic asthma inadequately controlled by low-dose ICS.
- Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study.
- Participants: Adult patients with a diagnosis of allergic asthma, a pre-bronchodilator FEV1 of 50-85% of predicted, and a history of asthma symptoms despite being on a stable low dose of ICS.
- Interventions: Patients were randomized to receive one of several once-daily or twice-daily doses of **Pexopiprant**, montelukast 10 mg once daily, or placebo for 12 weeks. All patients continued their low-dose ICS treatment.
- Primary Endpoint: Change from baseline in pre-dose FEV1 at week 12.
- Secondary Endpoints: Asthma control questionnaire (ACQ) scores, daily symptom scores, and safety assessments.
- Statistical Analysis: A model-based approach was used to analyze the dose-response relationship for the primary endpoint.

# Visualizations Signaling Pathway of Pexopiprant's Mechanism of Action





Click to download full resolution via product page

**Pexopiprant** blocks the PGD2/CRTH2 pathway, inhibiting inflammatory cell activation.

### **Experimental Workflow of a Phase IIb Clinical Trial**





Click to download full resolution via product page

Workflow of the Phase IIb trial comparing **Pexopiprant**, Montelukast, and Placebo.



#### Conclusion

**Pexopiprant** (Fevipiprant) represented a targeted approach to asthma therapy by inhibiting the PGD2/CRTH2 pathway, a key driver of eosinophilic inflammation. While it demonstrated some biological activity and a degree of efficacy in early trials, particularly in improving FEV1, the larger Phase III studies failed to show a consistent and clinically meaningful benefit in reducing asthma exacerbations or improving lung function in a broader population of patients with moderate-to-severe asthma. As a result, its development for this indication was halted.

In direct comparison with montelukast, **Pexopiprant** showed comparable effects on FEV1 but did not offer superior symptom control. Standard asthma treatments, particularly ICS and ICS/LABA combinations, remain the mainstay of therapy due to their well-established, broad anti-inflammatory effects and proven efficacy in reducing symptoms and exacerbations across a wide range of asthma severities. The journey of **Pexopiprant** underscores the complexity of asthma pathophysiology and the challenges in developing targeted therapies that translate into broad clinical effectiveness.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Novartis asthma drug fevipiprant fails in Phase III trials [clinicaltrialsarena.com]
- 3. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fevipiprant in the treatment of asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pexopiprant (Fevipiprant) in Asthma: A Comparative Analysis Against Standard Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679663#pexopiprant-efficacy-compared-to-standard-asthma-treatments]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com